Comparative Platelet Aggregation Inhibitory Potency: 10-Thiaprostanoic Acid vs. 10-Oxaprostanoic Acid Derivatives
In the primary structure-activity relationship (SAR) study by Das and Vu (1987), a series of 10-thiaprostanoic acid derivatives and their 10-oxa counterparts were evaluated in a human platelet aggregation assay induced by arachidonic acid. While the full numerical IC₅₀ datasets remain behind the original paywalled publication, the study explicitly reports that the sulfur-for-oxygen replacement produces a distinct rank order of inhibitory potency across structurally matched derivative pairs, with selected 10-thia analogs exhibiting quantitatively different aggregation suppression relative to the oxa series [1]. This demonstrates that the C-10 heteroatom identity—not merely the prostanoic acid scaffold—is a critical determinant of anti-aggregatory activity.
| Evidence Dimension | Platelet aggregation inhibitory activity (structure-dependent rank-order shift) |
|---|---|
| Target Compound Data | 10-Thiaprostanoic acid derivatives; specific IC₅₀ values not publicly accessible from primary source |
| Comparator Or Baseline | 10-Oxaprostanoic acid derivatives with matched side-chain modifications |
| Quantified Difference | Qualitatively distinct potency rank orders; quantitative values unavailable in open-access format |
| Conditions | Human platelet-rich plasma; arachidonic acid-induced aggregation; Das & Vu (1987) |
Why This Matters
Researchers selecting these compounds for platelet function studies must recognize that potency predictions cannot be extrapolated between the 10-thia and 10-oxa series; empirical determination with the specific analog is required.
- [1] Das, J., & Vu, T. (1987). Synthesis and platelet aggregation inhibitory activity of 10-oxa and 10-thia prostanoic acid derivatives. Advances in Prostaglandin, Thromboxane, and Leukotriene Research, 17B, 788–793. PMID: 2960192. View Source
